molecular formula C15H17NO2 B14595987 4-Methoxy-N-(2-phenoxyethyl)aniline CAS No. 61040-68-4

4-Methoxy-N-(2-phenoxyethyl)aniline

Katalognummer: B14595987
CAS-Nummer: 61040-68-4
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: PIUBWPLWXHMUEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(2-phenoxyethyl)aniline is an organic compound with the molecular formula C15H17NO2 It is a derivative of aniline, characterized by the presence of a methoxy group at the para position and a phenoxyethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-phenoxyethyl)aniline typically involves the reaction of 4-methoxyaniline with 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and phenoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(2-phenoxyethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The methoxy and phenoxyethyl groups enhance its ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the phenoxyethyl group.

    2-Phenoxyethylamine: Similar structure but lacks the methoxy group.

    4-Methoxy-N-(2-phenoxyethyl)benzamide: Similar structure with an amide group instead of an amine.

Uniqueness

4-Methoxy-N-(2-phenoxyethyl)aniline is unique due to the presence of both methoxy and phenoxyethyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61040-68-4

Molekularformel

C15H17NO2

Molekulargewicht

243.30 g/mol

IUPAC-Name

4-methoxy-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C15H17NO2/c1-17-14-9-7-13(8-10-14)16-11-12-18-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3

InChI-Schlüssel

PIUBWPLWXHMUEP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NCCOC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.